molecular formula C9H11N3 B13683523 2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine

2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine

Cat. No.: B13683523
M. Wt: 161.20 g/mol
InChI Key: WQUUCLXTOXBONC-UHFFFAOYSA-N
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Description

2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated forms.

Scientific Research Applications

2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-(5-Methyl-4,5-dihydro-2-imidazolyl)pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C9H11N3/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-5,7H,6H2,1H3,(H,11,12)

InChI Key

WQUUCLXTOXBONC-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC=CC=N2

Origin of Product

United States

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